LX-6171
Overview
Description
Methanone, (3’-chloro(1,1’-biphenyl)-4-yl)(1-(2-pyrimidinyl)-4-piperidinyl)- is a complex organic compound that features a biphenyl structure with a chlorine substituent and a pyrimidinyl-piperidinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (3’-chloro(1,1’-biphenyl)-4-yl)(1-(2-pyrimidinyl)-4-piperidinyl)- typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.
Chlorination: The biphenyl compound is then chlorinated using reagents such as thionyl chloride or sulfuryl chloride.
Attachment of the Pyrimidinyl-Piperidinyl Moiety: This step involves the nucleophilic substitution reaction where the pyrimidinyl-piperidinyl group is introduced to the chlorinated biphenyl compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methanone, (3’-chloro(1,1’-biphenyl)-4-yl)(1-(2-pyrimidinyl)-4-piperidinyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the chlorine substituent.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted biphenyl derivatives.
Scientific Research Applications
Methanone, (3’-chloro(1,1’-biphenyl)-4-yl)(1-(2-pyrimidinyl)-4-piperidinyl)- has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.
Materials Science: Used in the development of advanced materials with specific electronic or optical properties.
Biological Studies: Investigated for its interactions with biological macromolecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of Methanone, (3’-chloro(1,1’-biphenyl)-4-yl)(1-(2-pyrimidinyl)-4-piperidinyl)- involves its interaction with molecular targets such as enzymes or receptors. The biphenyl structure allows for hydrophobic interactions, while the pyrimidinyl-piperidinyl moiety can form hydrogen bonds or ionic interactions with the target site. These interactions can modulate the activity of the target, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- Methanone, (4-bromo(1,1’-biphenyl)-4-yl)(1-(2-pyrimidinyl)-4-piperidinyl)-
- Methanone, (3’-fluoro(1,1’-biphenyl)-4-yl)(1-(2-pyrimidinyl)-4-piperidinyl)-
Uniqueness
Methanone, (3’-chloro(1,1’-biphenyl)-4-yl)(1-(2-pyrimidinyl)-4-piperidinyl)- is unique due to the presence of the chlorine substituent, which can significantly influence its chemical reactivity and biological activity compared to its brominated or fluorinated analogs. The chlorine atom can participate in specific interactions, such as halogen bonding, which can enhance the compound’s binding affinity to its target.
Properties
IUPAC Name |
[4-(3-chlorophenyl)phenyl]-(1-pyrimidin-2-ylpiperidin-4-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O/c23-20-4-1-3-19(15-20)16-5-7-17(8-6-16)21(27)18-9-13-26(14-10-18)22-24-11-2-12-25-22/h1-8,11-12,15,18H,9-10,13-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHTIWIZIPOXSNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)C2=CC=C(C=C2)C3=CC(=CC=C3)Cl)C4=NC=CC=N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
The target of LX6171 is a membrane protein that is expressed exclusively in the central nervous system. Its activity is associated with synaptic vesicles and presynaptic membranes. | |
Record name | LX6171 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05180 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
914808-66-5 | |
Record name | LX-6171 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0914808665 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | LX-6171 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61CSC3D89K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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